3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenol group. The compound is known for its utility in various chemical reactions, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the phenol derivative with a boronic acid pinacol ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of palladium catalysts, base, and solvents such as toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis as a building block for the construction of more complex molecules. It is particularly useful in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds .
Biology and Medicine: In biological research, the compound is used as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis . The phenol group can also undergo various transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- Isopropenylboronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: What sets 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol apart from similar compounds is its specific structure, which combines a phenol group with a dioxaborolane ring. This unique combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C15H23BO3 |
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Molecular Weight |
262.15 g/mol |
IUPAC Name |
3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C15H23BO3/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 |
InChI Key |
AMZWDUGSQZJPOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C(C)C |
Origin of Product |
United States |
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